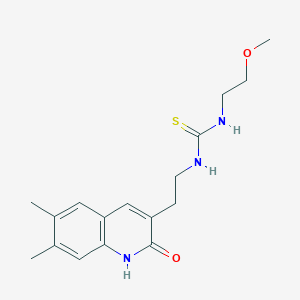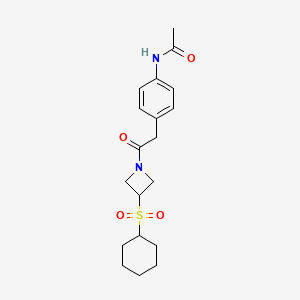
N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell growth, proliferation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
作用機序
N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of its substrates. CK2 has many substrates, including transcription factors, signaling proteins, and cell cycle regulators, and inhibition of CK2 can lead to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
Inhibition of CK2 by N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer, N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function. In viral infections, N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been shown to inhibit viral replication and reduce viral load.
実験室実験の利点と制限
One advantage of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is its specificity for CK2, which reduces the potential for off-target effects. Another advantage is its ability to inhibit CK2 in vivo, which allows for the evaluation of its therapeutic potential in animal models. One limitation of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is its low solubility, which can limit its use in certain experimental settings.
将来の方向性
For the study of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide include evaluation of its therapeutic potential in combination with other drugs, identification of biomarkers, development of more potent and selective CK2 inhibitors, and clinical trials for various diseases.
合成法
The synthesis of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2-(3-cyclohexylsulfonylazetidin-1-yl)acetic acid, followed by the reaction with 4-(2-oxoethyl)phenylboronic acid. The final product is obtained after purification and isolation. The synthesis of N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been described in several publications, including the original patent (US 20100216733 A1).
科学的研究の応用
N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer, CK2 has been shown to be overexpressed in many types of cancer, and N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide has also been shown to have potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as viral infections, such as HIV and HCV.
特性
IUPAC Name |
N-[4-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-14(22)20-16-9-7-15(8-10-16)11-19(23)21-12-18(13-21)26(24,25)17-5-3-2-4-6-17/h7-10,17-18H,2-6,11-13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPODBYTWBWLWQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
![4,7-Dimethyl-6-(4-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2403450.png)
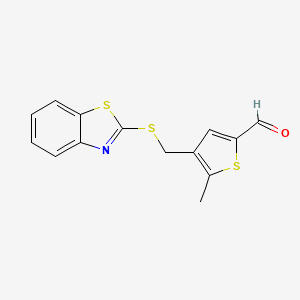
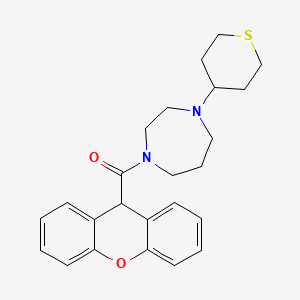
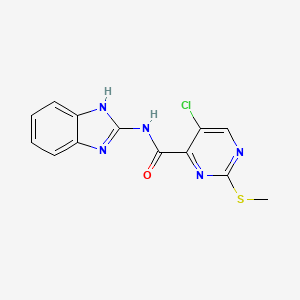
![4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2403454.png)
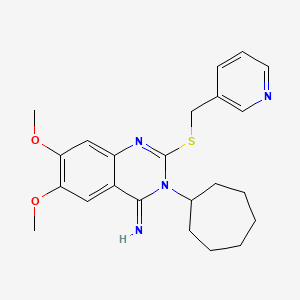
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)
![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)
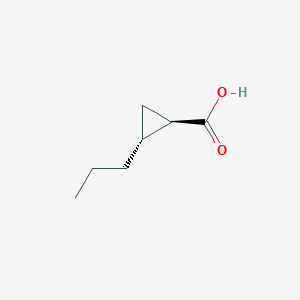
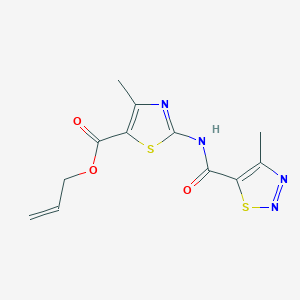
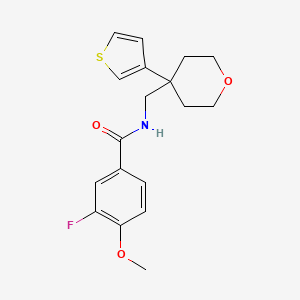
![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)
